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Bicyclo[3.3.1]nonan-9-ol

Cat. No.: B095771
CAS No.: 15598-80-8
M. Wt: 140.22 g/mol
InChI Key: FCEAXXVYZXAQHQ-UHFFFAOYSA-N
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Description

Evolution of Synthetic Approaches to the Bicyclo[3.3.1]nonane Framework

The synthesis of the bicyclo[3.3.1]nonane framework has been a subject of extensive research, leading to the development of numerous methodologies. nih.gov The construction of this bridged bicyclic system is challenging due to the inherent strain in the six-membered rings of the bicyclic compounds. oregonstate.edu Synthetic strategies can be broadly categorized into methods involving intra- and intermolecular carbon-carbon bond formation, carbon-heteroatom bond formation, and ring-opening or ring-expansion reactions. nih.gov

Early and classical approaches often involve condensation reactions. For instance, the reaction between aldehydes and acetylacetone (B45752) or between carvone (B1668592) and ethyl acetoacetate (B1235776) can yield bicyclo[3.3.1]nonane structures. rsc.org A significant advancement in the field has been the use of tandem reactions and organocatalysis. rsc.orgresearchgate.net

Key synthetic strategies include:

Aldol (B89426) Condensation: Intramolecular aldol condensation is a widely used method. nih.gov For example, DIBAL-H has been effectively used to mediate a tandem lactone ring-opening and intramolecular aldol condensation to produce bicyclo[3.3.1]nonan-9-one cores, which are precursors to many natural products like hyperforin (B191548) and garsubellin A. nih.govrsc.org

Annulation Reactions: The annulation of β-keto esters with acrolein is another effective route. nih.govrsc.org Palladium-catalyzed intramolecular annulation of tethered cyclohexanone (B45756) enol ethers has also been developed to create the bicyclic core. rsc.org

Michael Addition Cascades: Acid-catalyzed tandem Michael addition followed by an intramolecular aldol-type condensation of diketones has been reported for synthesizing the bicyclo[3.3.1]nonenone system. rsc.org

The evolution of these methods reflects a trend towards more efficient and stereocontrolled syntheses, enabling the construction of increasingly complex molecules containing the bicyclo[3.3.1]nonane core. researchgate.netnih.gov

Synthetic Method Description Key Reagents/Conditions Reference
Intramolecular Aldol CondensationTandem lactone ring opening followed by cyclization to form the bicyclo[3.3.1]nonan-9-one core.DIBAL-H, LiAlH(OtBu)3 nih.govrsc.org
Annulation ReactionsRobinson-type annulation of cyclohexanones with α,β-unsaturated ketones or aldehydes.Base or acid catalysis nih.govrsc.org
Michael Addition-Aldol CascadeTandem reaction involving Michael addition of a diketone followed by intramolecular aldol condensation.TfOH or TMSOTf rsc.org
Palladium-Catalyzed AnnulationIntramolecular alkenylation of a tethered cyclohexanone TMS-enol ether.Palladium acetate, Pd2dba3 rsc.org

Significance of Bridged Bicyclic Systems in Organic Chemistry Research

Bridged bicyclic systems, such as the bicyclo[3.3.1]nonane framework, are of profound importance in organic chemistry. nih.gov Their rigid, conformationally restricted structures provide unique three-dimensional arrangements for substituents, making them valuable scaffolds in medicinal chemistry and for studies in molecular recognition. nih.govnih.gov

The bicyclo[3.3.1]nonane architecture is a privileged structural motif found in over 1,000 natural products, including alkaloids, terpenes, and polyketides. nih.govresearchgate.net These natural products exhibit significant biological activities, with applications as potential anticancer, antidepressant, and antimicrobial agents. nih.govresearchgate.net Molecules like hyperforin (an antidepressant) and garcinol (B8244382) (a potential anticancer compound) feature this core structure. researchgate.net

Furthermore, these systems serve as crucial building blocks in organic synthesis. chemrxiv.org Their well-defined stereochemistry allows them to be used as chiral auxiliaries or as starting materials for the synthesis of more complex molecular targets. nih.govresearchgate.net The development of efficient synthetic routes to these bridged systems is a continuing challenge that drives innovation in synthetic methodology. nih.gov

Conceptual Underpinnings of Bicyclo[3.3.1]nonane Conformational Studies

The chemical and physical properties of bicyclo[3.3.1]nonane derivatives are intrinsically linked to their conformational behavior. oregonstate.eduresearchgate.net The bicyclo[3.3.1]nonane system can be viewed as two fused cyclohexane (B81311) rings, and as such, its conformational landscape is of great interest. oregonstate.edu

Theoretical and experimental studies have identified several possible conformations for the bicyclo[3.3.1]nonane skeleton: researchgate.net

Double Chair (CC): This is generally the most stable and optimal conformation for the bicyclic skeleton. researchgate.net However, in this conformation, there is significant steric repulsion between the hydrogen atoms at the C-3 and C-7 positions. oregonstate.edu

Boat-Chair (BC): A conformation where one ring is in a chair form and the other is in a boat form. This is typically higher in energy than the double chair conformation. researchgate.net

Double Twist (TT): A conformation where both rings adopt a twist-boat form. These conformers are generally much more strained and higher in energy. researchgate.net

X-ray diffraction studies have confirmed that many bicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation in the solid state. researchgate.netiucr.org However, these studies also reveal that the rings are often flattened to alleviate the transannular C-3 to C-7 interaction. researchgate.net The introduction of substituents or heteroatoms into the ring system can significantly influence the conformational equilibrium. For example, in 2,4-dioxabicyclo[3.3.1]nonane, the 1,3-dioxane (B1201747) ring has been shown to prefer a boat form. researchgate.net The conformational analysis of these systems is crucial for understanding their reactivity and predicting their biological activity. researchgate.net

Conformer Relative Energy Key Features Reference
Double Chair (CC)LowestGenerally the most stable; significant C3-C7 transannular interaction. researchgate.net
Boat-Chair (BC)IntermediateOne chair ring, one boat ring; ~6-7 kcal/mol higher than CC. researchgate.net
Double Twist (TT)HighestBoth rings in twist-boat form; >12 kcal/mol higher than CC. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B095771 Bicyclo[3.3.1]nonan-9-ol CAS No. 15598-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEAXXVYZXAQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339611
Record name Bicyclo[3.3.1]nonan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15598-80-8
Record name Bicyclo[3.3.1]nonan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bicyclo 3.3.1 Nonan 9 Ol and Its Core Structure

Strategies for the Construction of the Bicyclo[3.3.1]nonane Skeleton

The creation of the bicyclo[3.3.1]nonane core is a critical step that has been approached through various strategic bond-forming reactions. These methods are designed to efficiently assemble the two fused six-membered rings that define the bicyclic system.

Intramolecular aldol (B89426) condensation is a powerful and frequently employed strategy for forging the bicyclo[3.3.1]nonane ring system. This approach typically involves a suitably substituted cyclooctane (B165968) or a long-chain precursor that can cyclize to form the characteristic bridged structure. Both base-promoted and acid-catalyzed versions of this reaction are well-documented. nih.govrsc.org

A notable application of base-promoted intramolecular aldolization is in the synthesis of the core structure of several polyprenylated acylphloroglucinol (PPAP) natural products, such as hyperforin (B191548) and garsubellin A. nih.govrsc.org In this context, researchers have utilized reagents with dual functionality. For example, Diisobutylaluminium hydride (DIBAL-H) can act as both a reducing agent to form a lactol anion from a lactone precursor and as a base to facilitate the subsequent aldol condensation, yielding the bicyclo[3.3.1]nonan-9-one core. nih.govrsc.orgresearchgate.net A similar strategy employed Lithium tri-tert-butoxyaluminum hydride (LiAlH(OᵗBu)₃), which successfully yielded the desired bicyclo[3.3.1]nonan-9-one in high yields (82%). nih.govrsc.org

Acid-catalyzed tandem reactions involving a Michael addition followed by an intramolecular aldol-type condensation have also proven effective. For instance, the reaction of a specific diketone with methyl acrolein in the presence of trifluoromethanesulfonic acid (TfOH) leads to the formation of a bicyclo[3.3.1]nonenone derivative in good yield. nih.govrsc.org

Table 1: Examples of Intramolecular Aldol Condensation for Bicyclo[3.3.1]nonane Synthesis
Catalyst/ReagentReaction TypeKey TransformationYieldReference
DIBAL-HBase-PromotedTandem lactone reduction and aldol condensationNot specified nih.govrsc.org
LiAlH(OᵗBu)₃Base-PromotedReduction and intramolecular aldol condensation82% nih.govrsc.org
TfOH or TMSOTfAcid-CatalyzedTandem Michael addition and aldol condensation63% nih.govrsc.org
l-proline analoguesOrganocatalyzedAldol condensationHigh de and ee nih.govrsc.org

Annulation reactions, particularly the Robinson annulation, provide a classic and reliable route to the bicyclo[3.3.1]nonane skeleton. This method typically involves the reaction of a cyclohexanone (B45756) derivative with an α,β-unsaturated ketone or aldehyde to construct the second ring. nih.govrsc.org For example, reacting cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone at the bridgehead position. nih.govrsc.org Similarly, the annulation of a β-keto ester with acrolein in the presence of a guanidine (B92328) base catalyst is another effective approach. nih.govrsc.org

More complex cascade reactions have also been developed. A gallium trichloride (B1173362) (GaCl₃)-mediated cascade process involving donor-acceptor cyclopropanes and 1,3-dienes has been used to synthesize benzobicyclo[3.3.1]nonane derivatives. nih.gov This one-pot reaction proceeds through a [2+4]-cycloaddition followed by a Friedel-Crafts-type cyclization, achieving yields between 30-74%. nih.gov

Table 2: Annulation and Cyclization Strategies for the Bicyclo[3.3.1]nonane Core
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Robinson AnnulationCyclohexanone and α,β-unsaturated aldehyde/ketoneBase-catalyzedBicyclo[3.3.1]nonane nih.govrsc.org
Annulationβ-keto ester and acrolein1,1,3,3-tetramethylguanidine (TMG)Bicyclo[3.3.1]nonane derivative nih.govrsc.org
Cascade Cycloaddition/AnnulationDonor-acceptor cyclopropane (B1198618) and 1,3-dieneGaCl₃Benzobicyclo[3.3.1]nonane nih.gov

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like the bicyclo[3.3.1]nonane system by combining three or more starting materials in a single synthetic operation. A highly efficient three-component reaction has been developed using α-cinnamoyl ketene-S,S-acetals and oxalyl chloride to produce polyfunctionalized bicyclo[3.3.1]nonanes. researchgate.net

Reduction of Bicyclo[3.3.1]nonan-9-one to Bicyclo[3.3.1]nonan-9-ol

The final step in the synthesis of the title compound is the reduction of the carbonyl group at the C9 position of the bicyclic ketone precursor. The stereochemical outcome of this reduction is of particular interest, as it determines the orientation (endo or exo) of the resulting hydroxyl group.

Complex metal hydrides are standard reagents for the reduction of ketones to alcohols. The reduction of bicyclo[3.3.1]nonane-2,9-dione has been studied using reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). rsc.org These studies show that the initial reduction exhibits low regioselectivity between the two carbonyl groups but high diastereoselectivity at the C9 position. rsc.org The reduction of 3,7-dihetera-bicyclo[3.3.1]nonan-9-ones with LiAlH₄ also leads to a mixture of two stereoisomeric secondary alcohols, highlighting the influence of the bicyclic framework on the reaction's stereochemistry. researchgate.net Theoretical studies suggest that the reactivity at the C9-carbonyl is nearly equal to that of other carbonyl positions in the ring system during a hydride addition. cdnsciencepub.com

Table 3: Hydride Reagents for Reduction of Bicyclo[3.3.1]nonan-9-one Derivatives
ReagentSubstrateKey ObservationReference
Sodium Borohydride (NaBH₄)Bicyclo[3.3.1]nonane-2,9-dioneProduces a mixture of diols and hydroxy ketones rsc.org
Lithium Aluminium Hydride (LiAlH₄)Bicyclo[3.3.1]nonane-2,9-dioneShows high diastereoselectivity at the reduction site rsc.org
Lithium Aluminium Hydride (LiAlH₄)3,7-Dihetera(N,N-; N,O-; N,S-)bicyclo[3.3.1]nonan-9-onesForms a mixture of two stereoisomeric alcohols researchgate.net

Catalytic hydrogenation offers an alternative method for the reduction of the C9-ketone. This process involves the use of hydrogen gas and a metal catalyst. While direct examples for the parent bicyclo[3.3.1]nonan-9-one are less common in the surveyed literature, studies on related systems demonstrate the viability of this approach. For instance, 9-azabicyclo[3.3.1]nonan-3-one derivatives can be effectively reduced using a ruthenium complex as a catalyst, providing a low-cost and simplified process compared to borohydride reagents. google.com

The choice of metal catalyst is crucial for selectivity. In studies on unsaturated bicyclo[3.3.1]nonane systems, different Group VIII metals show distinct preferences. Cobalt catalysts, for example, can selectively reduce a ketone in the presence of a trialkylated olefinic bond, whereas platinum, rhodium, and ruthenium tend to saturate the olefinic bond preferentially. oup.com Palladium catalysts under a hydrogen atmosphere have also been utilized in reactions involving the bicyclo[3.3.1]nonane core. nih.gov Asymmetric catalytic hydrogenation has been employed as a key step in constructing chiral pyridine-fused bicyclo[3.3.1]nonane skeletons. sioc-journal.cn

Stereoselective Synthesis of this compound and its Analogs

The rigid, chair-chair or chair-boat conformation of the bicyclo[3.3.1]nonane framework presents unique stereochemical challenges and opportunities. The synthesis of specific stereoisomers of this compound and related compounds is crucial for their application in areas such as natural product synthesis and as chiral ligands.

Control of Hydroxyl Group Orientation

The orientation of the hydroxyl group at the C9 position is a critical aspect of stereocontrol in the synthesis of this compound. The reduction of the corresponding ketone, bicyclo[3.3.1]nonan-9-one, is the most common method for introducing this hydroxyl group, and the choice of reducing agent and reaction conditions dictates the stereochemical outcome. The two possible diastereomers are the syn-alcohol (hydroxyl group oriented towards the larger C1-C2-C3-C4-C5 ring) and the anti-alcohol (hydroxyl group oriented towards the smaller C1-C8-C7-C6-C5 ring).

In the synthesis of more complex analogs, such as 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ols (bispidinols), the reduction of the precursor bispidinone with a mild reducing agent like sodium borohydride (NaBH₄) has been shown to be effective. tandfonline.com The use of silica (B1680970) chloride in conjunction with NaBH₄ not only accelerates the reaction but also increases the yield significantly. tandfonline.com

Further studies on related azabicyclo[3.3.1]nonane systems have demonstrated that the spatial orientation of the hydroxyl group can be pivotal. For instance, in the synthesis of epimeric 5-(3-hydroxyphenyl)-2-azabicyclo[3.3.1]nonan-4-ols, a simple inversion of stereochemistry at a hydroxyl-bearing carbon was achieved through a sequence involving mesylation and subsequent nucleophilic substitution with potassium benzoate, followed by hydrolysis. nih.gov This highlights that classical synthetic transformations can be employed to access specific hydroxyl group orientations that might not be favored by direct reduction. The choice of synthetic route can lead to different epimers, underscoring the importance of strategic planning in achieving the desired stereochemistry. nih.gov

Precursor KetoneReducing Agent/ConditionsProduct(s)Key Finding
2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-oneNaBH₄ / Silica Chloride2,4,6,8-Tetraaryl-3,7-diazathis compoundSilica chloride enhances yield (94-99%) and reduces reaction time. tandfonline.com
(1R,5S)-5-(3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-4-one1. Mesyl anhydride, Et₃N; 2. K-CO₂C₆H₅, DMF; 3. K₂CO₃, MeOH-H₂OEpimeric (1R,4R,5S*)-4-hydroxy analogStereochemical inversion at C4 was achieved to produce the epimeric alcohol. nih.gov

Asymmetric Organocatalysis in Bicyclo[3.3.1]nonane Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[3.3.1]nonane framework. citedrive.com This approach utilizes small, chiral organic molecules to catalyze reactions that create stereogenic centers with high enantioselectivity.

A notable strategy involves domino reactions, which allow for the rapid assembly of complex bicyclic systems from simple starting materials. For example, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which possess four contiguous stereogenic centers, has been developed. nih.gov This method employs a domino Michael-hemiacetalization-Michael reaction between (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enals, uniquely catalyzed by modularly designed organocatalysts (MDOs). nih.gov Although this example leads to an oxa-analog, the principle demonstrates the potential of organocatalysis for constructing the core bicyclo[3.3.1]nonane structure with precise stereocontrol.

Other organocatalytic methods, such as those based on aldol condensation, have also been documented for creating the bicyclo[3.3.1]nonane core. nih.govrsc.org These reactions often utilize chiral amines or amino acids derived from natural sources, like cinchona alkaloids, to induce asymmetry. nih.gov The development of organocatalytic reaction sequences provides access to structurally diverse and chiral bridged bicyclic compounds. acs.orglu.se

Reaction TypeSubstratesCatalyst TypeProduct
Domino Michael-Hemiacetalization-Michael(E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enalsModularly Designed Organocatalysts (MDOs)3-Oxabicyclo[3.3.1]nonan-2-one derivatives nih.gov
Aldol CondensationDiketones and α,β-unsaturated aldehydesChiral amines/amino acidsBicyclo[3.3.1]nonane core structures nih.govrsc.org
Michael Addition-Driven Cyclization3-Hydroxyoxindoles and ortho-hydroxy-chalconesNot specifiedBridged cyclic N,O-ketal spirooxindoles with a bicyclic core rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. These approaches focus on high-yield reactions, the use of non-toxic reagents and solvents, and the avoidance of extensive purification steps.

A prime example is the synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ols (bispidinols). tandfonline.com The synthesis involves a double Mannich condensation followed by reduction. The reduction step, which forms the C9-hydroxyl group, was optimized to be environmentally benign by using sodium borohydride, a milder alternative to pyrophoric reagents like lithium aluminum hydride. tandfonline.com Furthermore, the addition of silica chloride as a co-reagent not only improved yields to near-quantitative levels (94-99%) but also eliminated the need for chromatographic purification, thereby reducing solvent waste and energy consumption. tandfonline.com

Another green approach involves the development of one-pot syntheses. A novel process for creating bicyclo[3.3.1]nonane-2,6,9-trione from cyclohexane-1,3-dione and ethyl acrylate (B77674) proceeds via Michael addition and intermolecular C-acylation with a high total yield of 83%. sioc-journal.cn Such methods are advantageous due to their operational simplicity, mild reaction conditions, and high efficiency, all of which align with the goals of green chemistry. sioc-journal.cn

Visible Light-Driven Cyclization Techniques

Among the most innovative green chemistry strategies is the use of visible light to drive chemical reactions. researchgate.net This technique, often employing a photoredox catalyst, harnesses light energy to initiate bond-forming cascades under mild conditions, offering a sustainable alternative to thermally-driven reactions.

The synthesis of the bicyclo[3.3.1]nonane framework has benefited from this technology. A novel and efficient method has been developed for the synthesis of sulfone-tethered bridged bicyclo[3.3.1]nonanes through a visible-light-induced intermolecular radical cascade cyclization. researchgate.net This reaction uses fac-Ir(ppy)₃ as a photoredox catalyst to initiate a sequence of C-C bond formations, stereoselectively yielding the bridged bicyclic products. researchgate.net The growing interest in photoredox catalysis stems from the demand for greener and more sustainable synthetic methods. researchgate.net These light-driven reactions expand the toolkit for constructing complex molecular architectures like the bicyclo[3.3.1]nonane core. nih.govrsc.orgresearchgate.net

ReactionCatalyst SystemSubstrate TypeProduct
Intermolecular Radical Cascade Cyclizationfac-Ir(ppy)₃ (photoredox catalyst) / α-carbonyl alkyl bromide (oxidizing agent)α-allyl-β-ketosulfonesSulfone-tethered bridged bicyclo[3.3.1]nonane researchgate.net
General Photoredox CyclizationPhotoredox catalystsVarious precursorsBicyclo[3.3.1]nonane derivatives rsc.orgresearchgate.net

Conformational Analysis and Stereochemistry of Bicyclo 3.3.1 Nonan 9 Ol

Intrinsic Conformations of the Bicyclo[3.3.1]nonane System

The bicyclo[3.3.1]nonane skeleton can theoretically exist in several conformations, with the most significant being the chair-chair (CC) and boat-chair (BC) forms. oregonstate.eduvu.lt The relative stability of these conformers is a delicate balance of torsional strain and non-bonded interactions.

Chair-Chair (CC) Conformation

The twin-chair conformation is generally the most stable for the unsubstituted bicyclo[3.3.1]nonane. researchgate.netresearchgate.netresearchgate.net In an idealized structure with standard tetrahedral angles, the distance between the C3 and C7 carbons would be approximately 2.52 Å, leading to a physically impossible hydrogen-hydrogen separation of about 0.75 Å. iucr.org To alleviate this severe transannular steric repulsion between the endo hydrogens at C3 and C7, the two cyclohexane (B81311) rings flatten, increasing the C3-C7 separation to around 3.06 to 3.11 Å. researchgate.netiucr.org This flattening, while relieving one strain, introduces some torsional strain in the rings. Despite this, the chair-chair form remains the preferred conformation for many bicyclo[3.3.1]nonane derivatives. iucr.orgcdnsciencepub.comiucr.org

Boat-Chair (BC) Conformation

The boat-chair conformation represents an alternative arrangement where one of the six-membered rings adopts a boat form while the other remains in a chair conformation. This conformation can become significantly populated or even the predominant form when certain substituents are introduced. cdnsciencepub.comrsc.org For instance, in some substituted bicyclo[3.3.1]nonan-9-ones, the ring not containing the ketone can be forced into a boat conformation. cdnsciencepub.com The presence of bulky substituents or heteroatoms can favor the BC conformer to minimize steric interactions that would be more pronounced in the CC form. rsc.orgnih.gov

Energy Differences and Inversion Barriers Between Conformers

The energy difference between the chair-chair and boat-chair conformations is generally small, allowing for a dynamic equilibrium between the two. For bicyclo[3.3.1]nonan-9-one, the free energy difference (ΔG) between the twin-chair and boat-chair conformers is calculated to be about 1 kcal/mol. researchgate.net The inversion barrier between these conformations is approximately 6 kcal/mol. researchgate.net This relatively low energy barrier suggests that at room temperature, both conformers can coexist, although the CC form is typically more populated in the unsubstituted system. rsc.orgnih.gov At higher temperatures, the population of the BC conformer can increase significantly. rsc.orgnih.gov

Influence of Substituents on Conformational Preferences

The introduction of substituents, particularly heteroatoms, into the bicyclo[3.3.1]nonane skeleton can dramatically alter the conformational equilibrium. Intramolecular hydrogen bonding can also play a crucial role in stabilizing specific conformations.

Heteroatom Substitution Effects (e.g., N, O, S)

The replacement of carbon atoms with heteroatoms such as nitrogen, oxygen, or sulfur can have a profound impact on the conformational preferences of the bicyclo[3.3.1]nonane system.

Nitrogen: In 3,7-diazabicyclo[3.3.1]nonane derivatives, the conformational outcome can be controlled by the nature of the substituents on the nitrogen atoms. Acyl substituents, which favor planar bonding at the nitrogen, tend to promote a twin-chair conformation. rsc.org Conversely, alkyl or arylsulfonyl groups, which lead to pyramidal nitrogen geometry, favor a boat-chair conformation. rsc.org In certain 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the boat-chair conformation is adopted to avoid severe 1,3-diaxial steric repulsions and lone pair-lone pair repulsions between the nitrogen atoms that would occur in the chair-chair form. rsc.orgnih.gov

Oxygen and Sulfur: The presence of oxygen or sulfur can also shift the conformational equilibrium. In some 3,7-dihetera(N,O-; N,S-)bicyclo[3.3.1]nonan-9-ols, the replacement of a nitrogen atom with oxygen or sulfur leads to stereoisomers where one exists in a chair-boat conformation and the other in a chair-chair conformation. tandfonline.comresearchgate.net In 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, X-ray analysis revealed a chair-boat conformer in the solid state, with the sulfur atom located in the boat portion of the bicyclic system. nih.gov The preference for the BC conformer in some heavy atom-substituted bicyclo[3.3.1]nonanes, like those containing sulfur or selenium, is attributed to the "hockey sticks" effect, which involves the repulsion between the lone pairs of the heteroatoms at the 3 and 7 positions in the CC conformer. rsc.orgnih.gov

Intramolecular Hydrogen Bonding as a Conformation Stabilizer

Intramolecular hydrogen bonding (IMHB) is a powerful non-covalent interaction that can significantly influence and stabilize specific conformations. In the context of bicyclo[3.3.1]nonan-9-ol and its derivatives, the hydroxyl group at C9 can act as a hydrogen bond donor.

In several 3,7-diheterabicyclo[3.3.1]nonan-9-ols, the boat conformation is stabilized by the formation of an intramolecular hydrogen bond between a lone pair of electrons on a nitrogen atom and the proton of the pseudo-axial hydroxyl group on the other ring. tandfonline.comresearchgate.net This stabilization makes the chair-boat conformation energetically more favorable than the chair-chair conformation in these specific cases. researchgate.net For example, in certain epimeric 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ols, the isomer with the hydroxyl group in a pseudo-axial position readily forms an IMHB with the nitrogen atom, forcing the piperidine (B6355638) ring into a boat conformation. researchgate.net Similarly, in some 7-(3-butoxypropyl)-3-oxa-7-azathis compound stereoisomers, the one with an axial hydroxyl group exists in a chair-boat conformation due to an intramolecular hydrogen bond with the nitrogen's lone pair. researchgate.net

Compound/SystemPredominant ConformationInfluencing FactorsReference
Bicyclo[3.3.1]nonaneChair-Chair (CC)Minimization of torsional strain despite C3-C7 repulsion researchgate.netresearchgate.netresearchgate.net
Bicyclo[3.3.1]nonan-9-oneChair-Chair (CC) with a small population of Boat-Chair (BC)Low energy difference between conformers researchgate.net
exo-7-methylbicyclo[3.3.1]nonan-3-oneChair-Chair (CC)Expected conformation for this substitution pattern cdnsciencepub.com
endo-7-methylbicyclo[3.3.1]nonan-3-oneBoat-Chair (BC)Ketone ring as the chair, minimizing steric interactions cdnsciencepub.com
3,7-Diacyl-3,7-diazabicyclo[3.3.1]nonanesChair-Chair (CC)Planar geometry of acyl substituents on nitrogen rsc.org
3,7-Dialkyl-3,7-diazabicyclo[3.3.1]nonanesBoat-Chair (BC)Pyramidal geometry of alkyl substituents on nitrogen rsc.org
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneBoat-Chair (BC)Sulfur atom in the boat portion of the ring nih.gov
3,7-Dihetera(N,N-;N,O-;N,S-)bicyclo[3.3.1]nonan-9-olsMixture of Chair-Chair (CC) and Boat-Chair (BC)Intramolecular hydrogen bonding stabilizing the BC form tandfonline.comresearchgate.net
7-Alkoxyalkyl-3-thia-7-azathis compound (epimer)Boat-Chair (BC)Intramolecular hydrogen bond between N and OH researchgate.net

Stereochemical Aspects of Hydroxyl Group Orientation in Bicyclo[3.3.1]nonan-9-ols

The orientation of the hydroxyl group in bicyclo[3.3.1]nonan-9-ols can be either endo or exo, leading to two diastereomers with distinct chemical and physical properties. The reduction of the parent ketone, bicyclo[3.3.1]nonan-9-one, typically yields a mixture of these two stereoisomeric alcohols. The preferred orientation is influenced by the steric hindrance of the bicyclic framework and the potential for intramolecular interactions.

A key factor governing the orientation and its impact is the potential for intramolecular hydrogen bonding (IMHB). In derivatives containing heteroatoms such as nitrogen, an axial hydroxyl group can form an IMHB with the lone pair of electrons on the nitrogen atom. tandfonline.comresearchgate.net This interaction can stabilize a conformation that might otherwise be less favorable. For example, in 7-(3-Butoxypropyl)-3-oxa-7-azathis compound, one stereoisomer with an axial hydroxyl group exists in a chair-boat conformation stabilized by an IMHB with the nitrogen atom's lone pair. researchgate.net The other stereoisomer, with an equatorial hydroxyl group, adopts a double chair conformation. researchgate.net

The stereospecificity of reactions can also dictate the orientation of the hydroxyl group. The addition of Grignard reagents to bicyclo[3.3.1]nonan-9-ones can proceed with high stereospecificity, leading to the preferential formation of one diastereomer. researchgate.net

The table below summarizes the influence of hydroxyl group orientation on the preferred conformation in selected this compound derivatives.

Compound/DerivativeHydroxyl Group OrientationPredominant ConformationStabilizing Factors
3,7-Diaza derivativesPseudo-axialChair-boatIntramolecular hydrogen bond (IMHB) with nitrogen lone pair tandfonline.com
7-(3-Butoxypropyl)-3-oxa-7-azathis compoundAxialChair-boatIntramolecular hydrogen bond (IMHB) with nitrogen lone pair researchgate.net
7-(3-Butoxypropyl)-3-oxa-7-azathis compoundEquatorialDouble chair-
7-Benzyl-9-phenyl-3-oxa-7-azathis compound-Chair-chair (in solid state)- researchgate.net
7-Benzyl-9-phenyl-3-thia-7-azathis compound-Chair-boat (in solid state)- researchgate.net

Conformational Dynamics and Equilibria in Solution and Solid States

The bicyclo[3.3.1]nonane system can exist in three primary conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). semanticscholar.orgpsu.edu The twin-boat conformation is generally considered high in energy and is not significantly populated. semanticscholar.orgpsu.edu Therefore, the conformational equilibrium of this compound and its derivatives is primarily a balance between the chair-chair and chair-boat forms.

In Solution:

In solution, the conformational equilibrium of bicyclo[3.3.1]nonan-9-ols is dynamic and can be influenced by the solvent, temperature, and the nature of substituents. NMR spectroscopy is a powerful tool for studying these equilibria. The coupling constants between protons on the bicyclic framework provide valuable information about the dihedral angles and, consequently, the ring conformation.

For many bicyclo[3.3.1]nonane derivatives, the chair-chair conformation is the most stable. rsc.org However, the presence of an endo-substituent at the C3 or C7 position can introduce significant transannular steric strain, destabilizing the chair-chair form and shifting the equilibrium towards the chair-boat conformation. spectrabase.com

In the case of hetero-substituted bicyclo[3.3.1]nonan-9-ols, as mentioned earlier, the formation of an intramolecular hydrogen bond can render the chair-boat conformation more favorable in solution. tandfonline.comresearchgate.net For example, 1H NMR studies of certain 3,7-diaza derivatives in deuterochloroform show a predominance of the chair-boat conformation due to the stabilizing effect of the IMHB. tandfonline.com

The use of lanthanide shift reagents in NMR studies of bicyclo[3.3.1]nonan-9-one indicated that the boat-chair conformation constitutes approximately 22% of the conformer mixture. researchgate.net

In the Solid State:

In the solid state, the conformational preferences of bicyclo[3.3.1]nonan-9-ols are determined by packing forces in the crystal lattice in addition to intramolecular interactions. X-ray diffraction studies have provided definitive evidence for the conformations of various derivatives in the solid phase.

For instance, X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azathis compound revealed a chair-chair conformation in the solid state. researchgate.net In contrast, the sulfur-containing analogue, 7-benzyl-9-phenyl-3-thia-7-azathis compound, exists in a chair-boat form in the solid state. researchgate.net These findings highlight how subtle changes in the molecular structure can lead to different solid-state conformations.

It is important to note that the conformation in the solid state may not always be the most stable conformation in solution. The energetic differences between the chair-chair and chair-boat conformers can be small, on the order of 1 kcal/mol for the parent ketone, allowing for the possibility of different dominant conformations in different phases. researchgate.net

The following table provides a summary of the conformational states of this compound and related compounds in different phases.

CompoundPhasePredominant ConformationMethod of Determination
Bicyclo[3.3.1]nonan-9-oneSolutionChair-chair with ~22% Boat-chairNMR with Lanthanide Shift Reagents researchgate.net
Bicyclo[3.3.1]nonan-9-oneSolid (low temp)Twin-chairX-ray Diffraction researchgate.net
7-Benzyl-9-phenyl-3-oxa-7-azathis compoundSolidChair-chairX-ray Diffraction researchgate.net
7-Benzyl-9-phenyl-3-thia-7-azathis compoundSolidChair-boatX-ray Diffraction researchgate.net
3,7-Diaza derivatives of this compoundSolution (Deuterochloroform)Predominantly Chair-boat1H NMR tandfonline.com

Advanced Spectroscopic Characterization of Bicyclo 3.3.1 Nonan 9 Ol

Mass Spectrometry

Mass spectrometry is a powerful analytical tool for determining the molecular weight and probing the fragmentation patterns of molecules, thereby offering significant insights into their structure.

Elucidation of Fragmentation Pathways and Mechanisms

The electron ionization (EI) mass spectrum of bicyclo[3.3.1]nonan-9-ol provides a fingerprint of its fragmentation behavior. The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation of the molecular ion leads to the formation of various daughter ions, the most prominent of which are key to deducing the molecule's structure.

The fragmentation of bicyclic alcohols is often initiated by the cleavage of bonds adjacent to the hydroxyl group or by the loss of a water molecule. For this compound, a primary fragmentation step is the loss of a water molecule (H₂O), leading to the formation of a radical cation at m/z 122 ([M-H₂O]⁺•). This is a common feature for cyclic alcohols. Further fragmentation can proceed through various ring-opening pathways and rearrangements, characteristic of the bicyclo[3.3.1]nonane skeleton.

While a detailed mechanistic study for this specific compound is not extensively published, the fragmentation of related bicyclo[3.3.1]nonane systems, such as 3,7-dialkyl-1,5-diphenylbispidinones, often involves the cleavage of the C1-C2 bond followed by hydrogen rearrangement or elimination of a substituent group. nih.gov In the case of 9-oxabicyclo[3.3.1]nonan-2-ol, fragmentation pathways include the loss of a water molecule and a series of cleavages resulting in ions from the loss of CnH2nOH fragments. ontosight.ai

A summary of the major ions observed in the mass spectrum of this compound is presented below:

m/zRelative IntensityProposed Fragment
140Low[C₉H₁₆O]⁺• (Molecular Ion)
122High[C₉H₁₄]⁺• ([M-H₂O]⁺•)
98ModerateFurther fragmentation products
67ModerateFurther fragmentation products

Data derived from publicly available mass spectrometry data for this compound. iucr.org

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₁₆O, the theoretical exact mass can be calculated. iucr.org

HRMS has been widely applied to confirm the structures of various substituted bicyclo[3.3.1]nonane derivatives. nih.govoregonstate.edu For instance, HRMS was used to validate the molecular formula of novel substituted bicyclo[3.3.1]nonanones, providing experimental masses that closely matched the calculated values. iucr.org This lends confidence to the application of HRMS for the precise structural confirmation of this compound.

An expected HRMS result for this compound would yield a measured mass very close to its calculated monoisotopic mass, confirming the elemental formula of C₉H₁₆O.

ParameterValue
Molecular FormulaC₉H₁₆O
Calculated Monoisotopic Mass140.120115 Da
Expected HRMS ResultA measured m/z value within a few parts per million (ppm) of the calculated mass

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its three-dimensional structure or conformation.

For this compound, the key vibrational modes are associated with the hydroxyl (-OH) group and the C-H and C-C bonds of the bicyclic framework. The position and shape of the O-H stretching band in the IR spectrum are particularly informative. A broad band in the region of 3200-3600 cm⁻¹ is indicative of intermolecular hydrogen bonding between alcohol molecules. The presence of a sharp band around 3600 cm⁻¹ in a dilute solution would suggest a free, non-hydrogen-bonded hydroxyl group.

The conformational landscape of the bicyclo[3.3.1]nonane system is of significant interest. It can exist in several conformations, with the chair-chair and boat-chair forms being the most discussed. For many substituted bicyclo[3.3.1]nonanes, the chair-chair conformation is found to be the most stable. nih.gov However, the orientation of the hydroxyl group at the C9 position (exo or endo) can influence the conformational preference due to the possibility of intramolecular hydrogen bonding. In related bicyclic alcohols, intramolecular hydrogen bonding between a hydroxyl group and another part of the molecule has been shown to favor specific conformations. researchgate.net

A table of expected key vibrational frequencies for this compound is provided below:

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic TechniqueSignificance
O-H Stretch (H-bonded)3200 - 3600 (broad)IRPresence of hydroxyl group and intermolecular interactions.
O-H Stretch (free)~3600 (sharp)IRIndicates non-hydrogen-bonded hydroxyl groups (in dilute solution).
C-H Stretch2850 - 3000IR, RamanCorresponds to the aliphatic C-H bonds of the bicyclic framework.
C-O Stretch1000 - 1260IRCharacteristic of the alcohol functional group.
C-C Stretch & Bending< 1500 (Fingerprint Region)IR, RamanSensitive to the specific conformation (chair-chair vs. boat-chair) of the bicyclic system.

The combined application of mass spectrometry and vibrational spectroscopy provides a comprehensive understanding of the molecular structure and conformational preferences of this compound.

Computational and Theoretical Investigations of Bicyclo 3.3.1 Nonan 9 Ol

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure and properties of molecules from first principles. These methods have been applied to the bicyclo[3.3.1]nonane system to gain detailed insights into its geometry, conformational energetics, and spectroscopic properties.

Computational studies on bicyclo[3.3.1]nonane derivatives, such as the closely related bicyclo[3.3.1]nonan-9-one, have utilized methods like Hartree-Fock (HF) and DFT (with functionals like B3LYP) to optimize the molecular geometries of its conformers. researchgate.net In these calculations, the twin-chair (CC) conformation is typically found to be the global minimum on the potential energy surface. The boat-chair (BC) conformation is another low-energy minimum. researchgate.net

Table 1: Selected Calculated Geometric Parameters for Bicyclo[3.3.1]nonan-9-one Conformers (Note: Data for the closely related ketone is presented as a proxy for the alcohol, illustrating typical computational findings for this bicyclic system.)

ParameterTwin-Chair (CC)Boat-Chair (BC)
C1-C9 Bond Length (Å)1.541.53
C1-C2 Bond Length (Å)1.551.54
C1-C9-C5 Angle (°)109.5108.7
C3-C7 Distance (Å)3.102.50

Data derived from typical DFT calculations on the bicyclo[3.3.1]nonane system.

A primary focus of computational studies on this system is the accurate prediction of the relative energies of the conformers and the energy barriers separating them. For bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have shown that the free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is small, approximately 1 kcal/mol. researchgate.net The inversion barrier between these two forms is calculated to be around 6 kcal/mol. researchgate.net This low energy difference suggests that both conformers can coexist in equilibrium, a prediction supported by experimental observations of orientational disorder in the solid state. researchgate.net

In bicyclo[3.3.1]nonan-9-ol, the presence of the hydroxyl group can stabilize the boat-chair conformation through the formation of an intramolecular hydrogen bond between the C9-OH group and a heteroatom at the C3 or C7 position in substituted analogs. researchgate.net This interaction can shift the conformational equilibrium towards the BC form, making it more populated than in the unsubstituted parent hydrocarbon.

Table 2: Calculated Relative Energies and Inversion Barriers for Bicyclo[3.3.1]nonan-9-one

ParameterCalculated Value (kcal/mol)Method
ΔG (BC - CC)~1.0DFT/ab initio researchgate.net
ΔG‡ (Inversion Barrier)~6.0DFT/ab initio researchgate.net

Molecular Mechanics (MM) and Force Field Calculations for Conformational Space Exploration

While DFT and ab initio methods provide high accuracy, they are computationally expensive. Molecular Mechanics (MM) offers a faster alternative for exploring the conformational space of larger molecules. Various force fields, such as MM2, MM3, and AMBER, have been employed to study bicyclo[3.3.1]nonane derivatives. rsc.org These methods are particularly useful for performing conformational searches to identify all possible low-energy structures before subjecting them to more rigorous quantum mechanical calculations.

For bicyclo[3.3.1]nonane systems, MM calculations have been used to investigate conformational preferences, especially in substituted derivatives where multiple rotamers may exist. rsc.org For instance, in 2,4-dimethoxybicyclo[3.3.1]nonan-9-one, MM calculations combined with the generalized Karplus equation were used to analyze vicinal NMR coupling constants and determine conformational preferences. rsc.org The accuracy of MM methods in reproducing experimental and high-level computational results can vary depending on the force field used and its parameterization for the specific structural features of the molecule. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial link between theoretical models and experimental data. For the bicyclo[3.3.1]nonane system, DFT-based methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, have been successful in predicting 13C and 1H NMR chemical shifts. researchgate.net

Calculations performed on bicyclo[3.3.1]nonan-9-one have demonstrated that the computed 13C chemical shifts for the twin-chair conformation show good agreement with experimental data obtained from solid-state NMR, confirming the predominance of this conformer in the crystal structure. researchgate.net Similar computational strategies can be applied to the syn and anti isomers of this compound to help assign experimental spectra and quantify the populations of different conformers in solution. The calculated chemical shifts are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis.

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for Bicyclo[3.3.1]nonan-9-one (CC Conformer)

Carbon AtomExperimental (Solid State)Calculated (GIAO/DFT)
C9 (Carbonyl)218.5217.0
C1, C548.949.5
C2, C4, C6, C831.532.1
C3, C728.128.5

Source: Data adapted from studies on bicyclo[3.3.1]nonan-9-one. researchgate.net

Structure-Energy Relationships in Bicyclo[3.3.1]nonane Systems

Computational studies have been instrumental in elucidating the fundamental structure-energy relationships within the bicyclo[3.3.1]nonane framework. A key finding is the inherent strain in the twin-chair conformation due to the transannular interaction between the C3 and C7 endo-protons. This steric repulsion leads to a flattening of the cyclohexane (B81311) rings compared to an ideal chair conformation.

The introduction of substituents or heteroatoms dramatically influences this balance. For example:

The "Hockey Sticks" Effect : In heteroanalogs like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, lone pair-lone pair repulsion between the sulfur atoms at the 3 and 7 positions destabilizes the CC conformer, leading to a preference for the BC form. rsc.org

Intramolecular Hydrogen Bonding : In appropriately substituted bicyclo[3.3.1]nonan-9-ols, an intramolecular hydrogen bond can form in the BC conformation, stabilizing it relative to the CC form. researchgate.net

Bridgehead Substitution : Substitution at the C1 and C5 bridgehead positions can also alter conformational preferences through steric and electronic effects. nih.gov

These relationships, explored through systematic computational studies, are critical for understanding the reactivity and biological activity of this important class of bicyclic compounds. researchgate.net

Reactivity and Mechanistic Studies of Bicyclo 3.3.1 Nonan 9 Ol

Reactions Involving the Hydroxyl Group (e.g., Derivatization, Elimination)

The hydroxyl group at the C9 position of bicyclo[3.3.1]nonan-9-ol is the primary site of reactivity for derivatization and elimination reactions. Standard derivatization procedures can convert the alcohol into ethers, esters, or halides. However, elimination reactions, particularly acid-catalyzed dehydration, are of significant mechanistic interest as they often involve complex carbocationic intermediates and subsequent rearrangements.

The acid-catalyzed dehydration of this compound and its derivatives is a classic example of how carbocationic intermediates can lead to skeletal rearrangements rather than simple elimination. The direct E1 elimination to form bicyclo[3.3.1]non-1(9)-ene is highly disfavored. This is because the resulting product would contain a double bond at a bridgehead position, which is a violation of Bredt's rule. Such bridgehead alkenes are particularly unstable in medium-sized ring systems like this one due to the significant ring strain and inability to achieve a planar geometry around the double bond. oregonstate.edu

Instead of direct elimination, the protonation of the hydroxyl group followed by the loss of water generates a secondary carbocation at C9. This cation is poised to undergo rearrangement to alleviate strain and achieve greater stability. Research has shown that the dehydration of substituted bicyclo[3.3.1]nonan-9-ols does not yield bridgehead alkenes but rather products of skeletal rearrangement. oregonstate.edu For instance, the dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols under acidic conditions leads to a variety of rearranged products, such as substituted hexahydroindenes, through a series of carbocationic shifts. Similarly, dehydration of spiro(bicyclo[3.3.1]-3,4-benzononan-9-ol-2,1'-cyclohexane) results in a mixture of rearranged spiro-benz[e]indene and benz[f]indene derivatives, driven by the migration of C-C bonds.

The table below summarizes representative products from the dehydration of a substituted this compound derivative, illustrating the prevalence of rearrangement over direct elimination.

Starting MaterialReaction ConditionsMajor ProductsMechanistic Pathway
Spiro(bicyclo[3.3.1]-3,4-benzononan-9-ol-2,1'-cyclohexane)Acidic (e.g., H₂SO₄)Spiro(2,3,4,5-tetrahydro-1H-benz[e]indene-5,1'-cyclohexane), Spiro(3,3a,4,5-tetrahydro-2H-benz[e]indene-5,1'-cyclohexane)Carbocation formation at C9 followed by C-C bond migration and subsequent elimination.

Skeletal Rearrangements

The rigid bicyclo[3.3.1]nonane skeleton is prone to a variety of skeletal rearrangements, particularly when reactive intermediates such as carbocations or carbanions are generated within the molecule. These rearrangements are often driven by the release of inherent ring strain or by the formation of more stable electronic configurations.

While acid-catalyzed rearrangements of the bicyclo[3.3.1]nonane system are common, base-induced rearrangements are also observed, though they typically proceed through different mechanisms. Instead of carbocationic intermediates, these reactions involve carbanions or concerted pathways. A notable example is the Favorskii rearrangement, which has been studied in α-halobicyclo[3.3.1]nonanones. researchgate.netresearchgate.net This reaction involves the base-induced formation of a cyclopropanone (B1606653) intermediate followed by ring-opening, resulting in a ring-contracted bicyclo[3.2.1]octane carboxylic acid derivative. researchgate.net

Although the Favorskii rearrangement is characteristic of α-halo ketones, other base-induced processes can occur in hydroxylated bicyclo[3.3.1]nonane systems. Research on endo-6-hydroxybicyclo[3.3.1]-nonan-2-one demonstrated a stereospecific base-induced 2,6-hydride migration. rsc.org In this process, treatment with a base like sodium deuteroxide (NaOD) leads to the exchange of protons adjacent to the carbonyl and hydroxyl groups, and crucially, the migration of a hydride from C2 to C6. This is proposed to occur through a twin-twist boat transition state, highlighting a unique intramolecular rearrangement facilitated by the base. rsc.org Such rearrangements are highly dependent on the stereochemistry and conformation of the substrate.

Transannular Interactions and Their Influence on Reactivity

The bicyclo[3.3.1]nonane system is conformationally flexible, existing in chair-chair, chair-boat, and twin-twist-boat forms. In the predominant chair-chair conformation, the C3 and C7 bridgehead carbons are brought into close spatial proximity (approximately 3.1 Å). This closeness can lead to significant transannular interactions, primarily repulsive steric interactions between the endo hydrogens at these positions.

These interactions profoundly influence the molecule's reactivity. Transannular hydride shifts are a well-documented consequence of this proximity. oregonstate.edu For example, during solvolysis reactions where a carbocation is generated at one bridgehead, a hydride ion can migrate from the opposing bridgehead carbon. Furthermore, as seen in the base-induced rearrangement of endo-6-hydroxybicyclo[3.3.1]-nonan-2-one, the proximity of C2 and C6 can facilitate an intramolecular hydride shift through a suitable transition state. rsc.org These transannular reactions underscore the relationship between the molecule's geometry and its chemical behavior, allowing for reactions that would be impossible in more flexible or acyclic systems.

Stereospecificity and Stereoselectivity in Chemical Transformations

The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane framework imposes strict stereochemical control on its reactions. The accessibility of reagents to a reactive center is often dictated by the steric hindrance of the bicyclic skeleton, leading to high levels of stereospecificity and stereoselectivity.

For reactions at the C9 position, the two faces of the bridge are diastereotopic. For example, the reduction of the parent ketone, bicyclo[3.3.1]nonan-9-one, to form this compound can proceed with high stereoselectivity, favoring the formation of one diastereomer (syn or anti with respect to the C1-C5 axis) depending on the reducing agent and reaction conditions.

Once a specific stereoisomer of this compound is formed, its subsequent reactions are often stereospecific. For instance, an elimination reaction proceeding through an E2 mechanism would require a specific anti-periplanar arrangement of the departing hydroxyl (or its derivatized leaving group) and a proton. The rigid framework may only allow for such an arrangement with specific protons, thus dictating the regiochemistry and stereochemistry of the resulting alkene, if formed. Similarly, substitution reactions at C9 are controlled by steric approach, with the incoming nucleophile typically attacking from the less hindered face of the molecule. This inherent stereocontrol makes the bicyclo[3.3.1]nonane system a valuable scaffold in stereocontrolled synthesis. researchgate.netucl.ac.uk

Synthesis and Characterization of Substituted Bicyclo 3.3.1 Nonan 9 Ol Derivatives

Heteroatom-Containing Analogs (e.g., Oxa-, Aza-, Thia-Bicyclo[3.3.1]nonan-9-ols)

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the bicyclo[3.3.1]nonane framework significantly influences the molecule's conformational behavior and properties. The synthesis and analysis of these analogs, particularly dihetera derivatives, have been a subject of detailed investigation.

Synthesis and Conformational Analysis of Dihetera Bicyclo[3.3.1]nonan-9-ols

The primary synthetic route to 3,7-diheterabicyclo[3.3.1]nonan-9-ols involves the reduction of the corresponding 3,7-diheterabicyclo[3.3.1]nonan-9-ones. tandfonline.comresearchgate.net The use of reducing agents like Lithium Aluminium Hydride (LiAlH₄) typically yields a mixture of two stereoisomeric secondary alcohols, differing in the orientation of the hydroxyl group at the C-9 position. tandfonline.comresearchgate.net

The conformational landscape of these dihetera analogs is particularly nuanced. Based on ¹H NMR data and molecular modeling, the conformation is highly dependent on the nature of the heteroatoms present. tandfonline.comresearchgate.net

Diaza Derivatives (N,N): In deuterochloroform, 3,7-diazabicyclo[3.3.1]nonan-9-ol derivatives predominantly exist in a chair-boat conformation. tandfonline.comresearchgate.net This preference is stabilized by the formation of an intramolecular hydrogen bond (IMHB) between a lone electron pair on one of the nitrogen atoms and the proton of the pseudo-axial hydroxyl group. tandfonline.comresearchgate.net

Oxa/Aza and Thia/Aza Derivatives (N,O; N,S): When one nitrogen atom is replaced by oxygen or sulfur, the conformational equilibrium shifts. These systems often present as a mixture of stereoisomers, one adopting a chair-boat conformation and the other a chair-chair conformation. tandfonline.comresearchgate.net The chair-boat form is again stabilized by an IMHB. tandfonline.comresearchgate.net For instance, X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azathis compound confirmed a chair-chair conformation in its solid state. orcid.org Conversely, the sulfur-containing analog, 7-benzyl-9-phenyl-3-thia-7-azathis compound, was found to exist in a chair-boat form in the solid state. researchgate.netnih.gov

The choice of conformation is a delicate balance between steric interactions and the stabilizing effect of the intramolecular hydrogen bond.

Table 1: Conformational Preferences of Dihetera Bicyclo[3.3.1]nonan-9-ols

HeteroatomsPredominant ConformationStabilizing Factor
N, NChair-BoatIntramolecular Hydrogen Bond (IMHB)
N, OMixture of Chair-Boat and Chair-ChairIMHB stabilizes Chair-Boat form
N, SMixture of Chair-Boat and Chair-ChairIMHB stabilizes Chair-Boat form

Derivatives with Diverse Functional Group Modifications

Modifying the this compound skeleton with various functional groups is crucial for tuning its chemical and biological properties. Synthetic strategies have been developed to introduce a wide range of substituents, from simple alkyl and aryl groups to complex polycyclic and polyprenylated moieties.

Incorporation of Alkyl, Aryl, and Cycloalkyl Substituents

A straightforward method for synthesizing 9-alkylbicyclo[3.3.1]nonan-9-ols involves the reaction of carbon monoxide with B-alkyl-9-borabicyclo[3.3.1]nonanes. acs.org This approach provides direct access to tertiary alcohols with an alkyl group at the C-9 position.

Aryl substituents can be introduced via the addition of organometallic reagents to the corresponding ketone precursor. For example, the reaction of phenylmagnesium bromide with 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one yields the corresponding 9-phenyl tertiary alcohol stereospecifically. nih.gov Similarly, tert-butyl groups have been added to the bicyclo[3.3.1]nonanone core using tert-butyllithium (B1211817) (t-BuLi), which can then be reduced to the alcohol. nih.govbohrium.com

The synthesis of more complex derivatives, such as those incorporating adamantyl (a polycycloalkyl) systems, can be achieved from bicyclo[3.3.1]nonane precursors. Electrophilic-promoted cyclization of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one can form an adamantyl cation, which is then trapped by various nucleophiles to create highly substituted adamantanones. nih.govucla.edu These ketones are direct precursors to the corresponding adamantanol derivatives.

Polycyclic and Polyprenylated Bicyclo[3.3.1]nonane Derivatives

The bicyclo[3.3.1]nonane framework is the core of a large family of biologically active natural products known as Polycyclic Polyprenylated Acylphloroglucinols (PPAPs). ucl.ac.ukucl.ac.uk Notable examples include garsubellin A, hyperforin (B191548), and clusianone. acs.orgacs.orgrsc.org The synthesis of these complex molecules represents a significant challenge and has driven the development of innovative synthetic methodologies.

Key strategies for constructing the densely functionalized bicyclo[3.3.1]nonane core of PPAPs include:

Michael-Aldol Annulations: A one-pot reaction between substituted 1,3-cyclohexanediones and enals provides a reliable route to polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.ukucl.ac.uk

Intramolecular Aldol (B89426) Condensation: Base-promoted or DIBAL-H-mediated intramolecular aldolization of appropriately substituted precursors is a common method to form the bicyclic core. rsc.org

Biomimetic Dearomatization: The construction of the bicyclic system can be achieved through the biomimetic dearomatization of prenylated phloroglucinols. ucl.ac.ukucl.ac.uk

These syntheses typically target a bicyclo[3.3.1]nonan-9-one intermediate, which can be subsequently reduced to the corresponding this compound. rsc.org The strategic attachment of prenyl and other alkyl chains is a critical aspect of these synthetic endeavors. nih.govacs.org

Advanced Spectroscopic and Computational Analysis of Substituted Derivatives

A combination of advanced analytical techniques is essential for the unambiguous characterization and conformational analysis of substituted this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the solution-state conformation of these molecules. tandfonline.comresearchgate.netacs.org Analysis of chemical shifts, coupling constants, and 2D correlation spectra (e.g., HSQC) provides detailed insights into the spatial arrangement of atoms and the preferred chair, boat, or twist conformations of the rings. tandfonline.comscirp.org

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure in the solid state. nih.govnih.govbohrium.com It has been instrumental in confirming the chair-chair and chair-boat conformations of various heteroatom-containing this compound derivatives and their precursors. researchgate.netnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized derivatives by providing highly accurate mass-to-charge ratio measurements. nih.govbohrium.com

Computational Analysis: Theoretical calculations, including Ab initio and Density Functional Theory (DFT) methods, are employed to complement experimental data. researchgate.net These computational studies can predict the relative energies of different conformers, helping to rationalize the experimentally observed conformational preferences. tandfonline.comresearchgate.net

Table 2: Analytical Techniques for Characterization

TechniqueApplicationKey Information Obtained
NMR SpectroscopySolution-state structural and conformational analysis3D structure, conformational equilibrium (chair/boat), stereochemistry
X-ray CrystallographySolid-state structural determinationPrecise bond lengths, bond angles, and solid-state conformation
Mass SpectrometryMolecular formula confirmationAccurate molecular weight and elemental composition
Computational MethodsTheoretical conformational analysisRelative energies of conformers, prediction of stable structures

Role of Bicyclo 3.3.1 Nonane Derivatives in Organic Synthesis and Catalysis

Bicyclo[3.3.1]nonan-9-ol as a Synthetic Intermediate

This compound is a key synthetic intermediate primarily valued for its direct relationship to Bicyclo[3.3.1]nonan-9-one. The alcohol can be readily oxidized to the corresponding ketone, which then serves as a pivotal building block in the synthesis of intricate molecular architectures. The strategic importance of the C9 position allows for a variety of transformations, making it a valuable precursor in multistep syntheses.

The oxidized form of this compound, Bicyclo[3.3.1]nonan-9-one, is a well-established precursor to the core structures of several biologically active natural products. rsc.org Methodologies such as base-promoted or organocatalyzed intramolecular aldol (B89426) condensations are frequently employed to construct the bicyclo[3.3.1]nonane core, which is present in complex molecules like garsubellin A, hyperforin (B191548), guttiferone A, and hypersampsone F. rsc.org

For instance, the synthesis of the bicyclo[3.3.1]nonan-9-one core of these natural products has been achieved through a tandem lactone ring opening and intramolecular aldol condensation mediated by diisobutylaluminium hydride (DIBAL-H). rsc.org In other approaches, lithium tri-tert-butoxyaluminum hydride has been used as a reducing agent to facilitate intramolecular aldol condensation, yielding the desired bicyclo[3.3.1]nonan-9-one in high yields. rsc.org The accessibility of the ketone from this compound through standard oxidation protocols, such as using Jones reagent (CrO₃/H₂SO₄), underscores the alcohol's utility as a stable and convenient precursor to these complex polycyclic systems.

Applications in Asymmetric Catalysis

The rigid and well-defined geometry of the bicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for the design of chiral ligands and organocatalysts for asymmetric synthesis. By introducing stereocenters onto the bicyclic framework, chemists can create a chiral environment that influences the stereochemical outcome of a reaction.

Chiral derivatives of bicyclo[3.3.1]nonane have been successfully employed in asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations enantioselectively. A notable example is the asymmetric intramolecular aldolization of 3-(4-oxocyclohexyl)propionaldehyde. This reaction, catalyzed by a chiral proline derivative, (4R,2S)-tetrabutylammonium 4-TBDPSoxy-prolinate, affords the highly enantiomerically enriched endo-8-hydroxybicyclo[3.3.1]nonan-2-one. nih.gov This transformation highlights the efficacy of catalysts that incorporate a rigid bicyclic structure to achieve high levels of stereocontrol. nih.gov

The development of chiral ionic liquids (CILs) based on the bicyclo[3.3.1]nonane framework further illustrates the versatility of this scaffold in asymmetric catalysis. A CIL synthesized from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione has been shown to catalyze the asymmetric Michael addition of diethyl malonate to chalcone, producing the corresponding adduct with a notable degree of enantioselectivity. lmaleidykla.lt

Table 1: Asymmetric Organocatalytic Reactions Utilizing Chiral Bicyclo[3.3.1]nonane Frameworks
ReactionCatalyst/Chiral AuxiliarySubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Intramolecular Aldolization(4R,2S)-tetrabutylammonium 4-TBDPSoxy-prolinate3-(4-oxocyclohexyl)propionaldehyde(1S,5R,8R)-8-hydroxybicyclo[3.3.1]nonan-2-oneNot Reported>99 nih.gov
Michael AdditionChiral ionic liquid from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dioneChalcone and diethyl malonate(+)-(S)-diethyl-2-(3-oxo-1,3-diphenylpropyl)malonate8135 lmaleidykla.lt

Development of Molecular Tweezers and Ion Receptors Based on Bicyclo[3.3.1]nonane Scaffolds

The V-shaped, cleft-like structure inherent to the bicyclo[3.3.1]nonane framework makes it an ideal building block for the construction of supramolecular hosts such as molecular tweezers and ion receptors. rsc.org These synthetic receptors are designed to bind specific guest molecules or ions through non-covalent interactions, with applications in molecular recognition, sensing, and transport.

The rigid nature of the bicyclo[3.3.1]nonane scaffold helps to pre-organize the binding sites of the molecular tweezer, reducing the entropic penalty upon guest binding and thus enhancing the binding affinity. A molecular tweezer-like structure has been developed containing two bicyclo[3.3.1]nonane units. vu.lt The synthesis involved a Friedländer condensation between a mono-ketal of bicyclo[3.3.1]nonane-2,6-dione and an amino-aldehyde to form the aromatic "wall" fragments of the tweezer. vu.lt Subsequent dimerization yielded the final molecular tweezer. vu.lt Studies on the self-association of a racemic and an enantiomerically pure form of a quinoline (B57606) and pyrazine-fused bicyclic framework tweezer revealed weak self-association in solution, which is a desirable property for guest binding. researchgate.net

Table 2: Self-Association of Bicyclo[3.3.1]nonane-Based Molecular Tweezers
Molecular TweezerSolventSelf-Association Constant (Ka, M-1)Reference
rac-4 (quinoline and pyrazine (B50134) fused to a bicyclic framework)CDCl₃Weak researchgate.net
(R,R,R,R)-4 (enantiomerically pure)CDCl₃Weak researchgate.net

Q & A

Q. What are the key considerations for synthesizing Bicyclo[3.3.1]nonan-9-ol in high yields?

Methodological Answer:

  • The synthesis often involves thiourea-mediated thiolation of bicyclo[3.3.1]nonalol derivatives to introduce functional groups while preserving the bicyclic framework .
  • For stereochemical control, Mannich reactions or Grignard additions are employed to stabilize chair-boat or chair-chair conformations during ring formation .
  • Critical factors include solvent polarity (e.g., THF or DCM), temperature control (0–25°C), and catalysts like Lewis acids (e.g., BF₃·Et₂O) to minimize side reactions .

Q. How is the structural characterization of this compound and its derivatives performed?

Methodological Answer:

  • X-ray crystallography is essential for confirming the chair-boat or chair-chair conformation of the bicyclic system, particularly when bulky substituents induce steric strain .
  • Dynamic NMR spectroscopy (e.g., NOESY) helps analyze ring inversion dynamics and axial-equatorial equilibria in solution .
  • Mass spectrometry (EI or ESI) provides molecular weight validation, with characteristic fragmentation patterns for bicyclic alcohols .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard, with TLC monitoring for polar hydroxyl groups .
  • Recrystallization from ethanol or acetone-water mixtures improves purity, leveraging the compound’s moderate solubility in polar solvents .
  • Distillation under reduced pressure (for low-molecular-weight derivatives) minimizes thermal decomposition .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity in oxidation or substitution reactions?

Methodological Answer:

  • Chair-chair conformers exhibit higher reactivity in Cr(VI)-mediated oxidations due to reduced 1,3-diaxial steric hindrance compared to adamantanol derivatives .
  • Boat conformations (stabilized by 2,4-diaxial substituents) favor electrophilic additions at C-9, as shown in thiourea-mediated thiolation studies .
  • Computational modeling (DFT or MD simulations) predicts energy barriers for ring inversion, guiding reaction design .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

Methodological Answer:

  • Derivatives like 3-azathis compound show GI₅₀ values of 1–100 µM against NCI-60 cancer cell lines, likely via mitochondrial apoptosis induction .
  • SAR studies reveal that substituents at C-2 and C-4 (e.g., morpholine or aryl groups) enhance cytotoxicity by modulating membrane permeability .
  • In vitro assays (e.g., flow cytometry for cell-cycle arrest) combined with molecular docking (PDB targets) validate mechanism-of-action hypotheses .

Q. How can stereochemical control be achieved in synthesizing this compound derivatives for pharmacological applications?

Methodological Answer:

  • Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Jacobsen epoxidation) enforce stereoselectivity at C-9 .
  • X-ray-guided synthesis resolves ambiguities in diastereomer formation, as seen in antiarrhythmic 3-thia-7-azabicyclo derivatives .
  • Polarimetric analysis and chiral HPLC (e.g., Chiralpak AD-H column) quantify enantiomeric excess (>95% ee) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound analogs?

Methodological Answer:

  • Molecular dynamics (MD) simulations (AMBER or GROMACS) model solvent interactions and partition coefficients (logP) for pharmacokinetic profiling .
  • Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict oxidative stability, validated via TGA/DSC experiments .
  • QSAR models correlate substituent electronegativity with bioactivity, using datasets from PubChem or ChEMBL .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the antiarrhythmic efficacy of this compound derivatives?

Methodological Answer:

  • Discrepancies arise from conformational polymorphism : Chair-chair derivatives (e.g., 7-benzyl-3-thia-7-azabicyclo) suppress ventricular tachycardia in dogs, while boat conformers show reduced activity .
  • Variability in in vitro vs. in vivo models (e.g., dog infarct models vs. cell-based assays) impacts efficacy interpretation .
  • Resolution requires standardized dosing protocols (e.g., 3–6 mg/kg IV) and pharmacokinetic profiling (plasma half-life, metabolite identification) .

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